(4-Bromothiophen-3-yl)methanamine
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Overview
Description
(4-Bromothiophen-3-yl)methanamine is an organic compound with the molecular formula C5H6BrNS It is a derivative of thiophene, a sulfur-containing heterocycle, and features a bromine atom at the 4-position and an amine group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromothiophen-3-yl)methanamine typically involves the bromination of thiophene followed by amination. One common method starts with the bromination of thiophene to produce 4-bromothiophene. This intermediate is then subjected to a formylation reaction to introduce a formyl group at the 3-position, yielding 4-bromothiophene-3-carbaldehyde. Finally, the formyl group is converted to an amine group through reductive amination, resulting in this compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are optimized for scale. These methods often involve continuous flow processes and the use of catalysts to increase yield and reduce reaction times. The use of automated systems for precise control of reaction conditions is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
(4-Bromothiophen-3-yl)methanamine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The amine group can be oxidized to form corresponding imines or reduced to form secondary amines.
Coupling Reactions: It can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds with aryl or vinyl boronic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are used in Suzuki-Miyaura coupling reactions.
Major Products
Substitution Products: Depending on the nucleophile, products can include azides, nitriles, or other substituted thiophenes.
Oxidation Products: Imines or nitroso compounds.
Reduction Products: Secondary amines or other reduced derivatives.
Coupling Products: Biaryl compounds or other coupled products.
Scientific Research Applications
Chemistry
In chemistry, (4-Bromothiophen-3-yl)methanamine is used as a building block for the synthesis of more complex molecules. Its ability to undergo various reactions makes it valuable in the development of new materials and catalysts .
Biology and Medicine
In biological and medical research, this compound is investigated for its potential as a pharmacophore. It has shown promise in the development of drugs targeting specific enzymes and receptors. Its derivatives are studied for their antimicrobial, anticancer, and anti-inflammatory properties .
Industry
In the industrial sector, this compound is used in the production of polymers and advanced materials. Its incorporation into polymer backbones can enhance the thermal and electrical properties of the resulting materials .
Mechanism of Action
The mechanism of action of (4-Bromothiophen-3-yl)methanamine depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. For example, it can inhibit certain enzymes by forming a stable complex with the active site, preventing substrate binding and subsequent catalysis .
Comparison with Similar Compounds
Similar Compounds
(4-Bromothiophen-2-yl)methanamine: Similar structure but with the amine group at the 2-position.
(4-Chlorothiophen-3-yl)methanamine: Chlorine atom instead of bromine.
(4-Methylthiophen-3-yl)methanamine: Methyl group instead of bromine.
Uniqueness
(4-Bromothiophen-3-yl)methanamine is unique due to the presence of both a bromine atom and an amine group on the thiophene ring. This combination allows for diverse chemical reactivity and the potential for multiple functionalizations. Its specific substitution pattern also influences its electronic properties, making it distinct from other similar compounds .
Properties
IUPAC Name |
(4-bromothiophen-3-yl)methanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrNS/c6-5-3-8-2-4(5)1-7/h2-3H,1,7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKIISVIQBGJWLN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CS1)Br)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BrNS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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